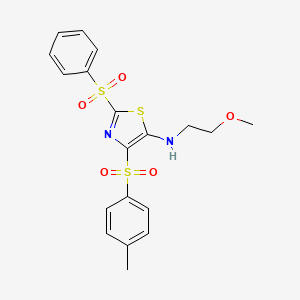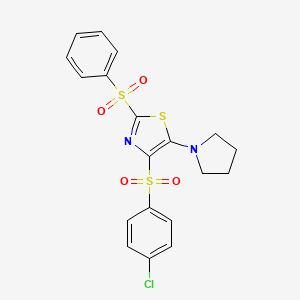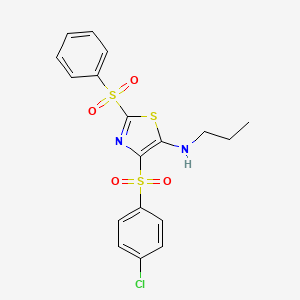![molecular formula C19H17N3O4 B6523486 5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931967-87-2](/img/structure/B6523486.png)
5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, or 5-MFC, is a small molecule compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments for its unique properties and wide range of potential applications. 5-MFC is a useful tool for researchers as it can be used to study a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
5-MFC has been used in a variety of scientific research applications, including the study of cell signaling pathways and the identification of novel drug targets. It has also been used to study the mechanism of action of various drugs, as well as to study the effects of drugs on cell physiology. In addition, 5-MFC has been used to study the metabolism of drugs, as well as the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
5-MFC has been found to interact with various proteins and enzymes, including protein kinases, phosphatases, and G-protein coupled receptors. It has also been found to interact with various small molecules, including nucleic acids, hormones, and other xenobiotics. The exact mechanism of action of 5-MFC is not yet fully understood, however, it is believed to act as a modulator of cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MFC have been studied in a variety of experimental models. It has been found to modulate the activity of various proteins and enzymes, as well as to modulate the activity of various small molecules. In addition, 5-MFC has been found to modulate the expression of various genes, as well as to modulate the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-MFC in laboratory experiments include its low cost, its stability, and its ability to modulate a variety of cellular processes. The limitations of using 5-MFC in laboratory experiments include its potential toxicity, its limited availability, and its potential to interfere with other cellular processes.
Orientations Futures
The potential future applications of 5-MFC include its use as a tool for drug discovery and development, as well as its use as a tool for studying the mechanism of action of various drugs. In addition, 5-MFC could be used to study the effects of various drugs on cell physiology, as well as to study the metabolism of drugs. Finally, 5-MFC could be used to study the pharmacokinetics and pharmacodynamics of various drugs.
Méthodes De Synthèse
5-MFC can be synthesized from a variety of starting materials, such as morpholine, phenoxyacetic acid, and furan-2-carboxylic acid. The synthesis involves a multi-step process, beginning with the formation of the morpholine and phenoxyacetic acid precursors. The morpholine and phenoxyacetic acid are then reacted with furan-2-carboxylic acid to form the desired 5-MFC.
Propriétés
IUPAC Name |
5-morpholin-4-yl-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c20-12-16-19(22-8-10-23-11-9-22)26-18(21-16)17-7-6-15(25-17)13-24-14-4-2-1-3-5-14/h1-7H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTCICIUULEIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)

![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)


![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523487.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)